molecular formula C24H20N6O4S B417839 N-{4-[4-methyl-5-({[(2-nitrophenyl)carbamoyl]methyl}sulfanyl)-1,2,4-triazol-3-yl]phenyl}benzamide

N-{4-[4-methyl-5-({[(2-nitrophenyl)carbamoyl]methyl}sulfanyl)-1,2,4-triazol-3-yl]phenyl}benzamide

Katalognummer: B417839
Molekulargewicht: 488.5g/mol
InChI-Schlüssel: MZKMBTSBJBJFQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[4-methyl-5-({[(2-nitrophenyl)carbamoyl]methyl}sulfanyl)-1,2,4-triazol-3-yl]phenyl}benzamide is a complex organic compound with a unique structure that combines various functional groups

Eigenschaften

Molekularformel

C24H20N6O4S

Molekulargewicht

488.5g/mol

IUPAC-Name

N-[4-[4-methyl-5-[2-(2-nitroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide

InChI

InChI=1S/C24H20N6O4S/c1-29-22(16-11-13-18(14-12-16)25-23(32)17-7-3-2-4-8-17)27-28-24(29)35-15-21(31)26-19-9-5-6-10-20(19)30(33)34/h2-14H,15H2,1H3,(H,25,32)(H,26,31)

InChI-Schlüssel

MZKMBTSBJBJFQK-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4

Kanonische SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-methyl-5-({[(2-nitrophenyl)carbamoyl]methyl}sulfanyl)-1,2,4-triazol-3-yl]phenyl}benzamide involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and increase efficiency. The use of advanced analytical techniques ensures the quality and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-{4-[4-methyl-5-({[(2-nitrophenyl)carbamoyl]methyl}sulfanyl)-1,2,4-triazol-3-yl]phenyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituents .

Wissenschaftliche Forschungsanwendungen

N-{4-[4-methyl-5-({[(2-nitrophenyl)carbamoyl]methyl}sulfanyl)-1,2,4-triazol-3-yl]phenyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of N-{4-[4-methyl-5-({[(2-nitrophenyl)carbamoyl]methyl}sulfanyl)-1,2,4-triazol-3-yl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N-{4-[4-methyl-5-({[(2-nitrophenyl)carbamoyl]methyl}sulfanyl)-1,2,4-triazol-3-yl]phenyl}benzamide include:

Uniqueness

What sets N-{4-[4-methyl-5-({[(2-nitrophenyl)carbamoyl]methyl}sulfanyl)-1,2,4-triazol-3-yl]phenyl}benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.